8-(4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Monoamine Oxidase Inhibition Neurodegeneration Selectivity Profiling

8-(4-Hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one (C₁₆H₁₃NO₄, MW 283.28) is a dihydroquinolinone derivative featuring a C-8 4-hydroxyphenyl substituent and a fused [1,3]dioxolo ring at the 4,5-g positions of the quinoline core. This compound belongs to the 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one class, a scaffold accessible through multicomponent reactions of Meldrum's acid, 3,4-methylenedioxyaniline, and substituted benzaldehydes.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
Cat. No. B4434358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC=C(C=C4)O
InChIInChI=1S/C16H13NO4/c18-10-3-1-9(2-4-10)11-6-16(19)17-13-7-15-14(5-12(11)13)20-8-21-15/h1-5,7,11,18H,6,8H2,(H,17,19)
InChIKeyJIYKRNFUBQGDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one: Core Scaffold and Pharmacological Identity


8-(4-Hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one (C₁₆H₁₃NO₄, MW 283.28) is a dihydroquinolinone derivative featuring a C-8 4-hydroxyphenyl substituent and a fused [1,3]dioxolo ring at the 4,5-g positions of the quinoline core . This compound belongs to the 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one class, a scaffold accessible through multicomponent reactions of Meldrum's acid, 3,4-methylenedioxyaniline, and substituted benzaldehydes [1]. Within this class, the 4-hydroxyphenyl substituent distinguishes the compound from close analogs such as FQI1 (8-(2-ethoxyphenyl) variant, CAS 599151-35-6) and the unsubstituted 8-phenyl derivative, imparting distinct hydrogen-bonding capacity, electronic properties, and biological target engagement profiles .

Why 8-Aryl-Dihydroquinolinone Analogs Cannot Be Interchanged: Evidence for 8-(4-Hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one


The 8-aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at the C-8 aryl position. Even conservative substituent changes—such as replacing a 4-hydroxyphenyl with a 2-ethoxyphenyl (FQI1) or an unsubstituted phenyl—can fundamentally alter biological target engagement. The 4-hydroxyphenyl variant demonstrates measurable monoamine oxidase (MAO) inhibitory activity, whereas the 2-ethoxyphenyl analog FQI1 is characterized exclusively as a Late SV40 Factor (LSF) transcription factor inhibitor with no reported MAO activity [1]. Similarly, within the broader 1,3-dioxolo[4,5-g]quinoline patent space, antibacterial activity is associated with specific substitution patterns (e.g., carboxylic acid-bearing quinolones such as oxolinic acid), while antitumor topoisomerase inhibition is linked to distinct phenylquinoline derivatives [2][3]. These divergent pharmacological profiles preclude generic interchangeability among class members and necessitate compound-specific procurement based on the intended experimental target or pathway.

Quantitative Differentiation Evidence: 8-(4-Hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one Versus Closest Analogs


MAO-A vs. MAO-B Selectivity Profile: 4-Hydroxyphenyl Derivative vs. In-Class Reference

The 8-(4-hydroxyphenyl) derivative exhibits a distinct MAO isoform selectivity window. In fluorescence-based assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline over 20 minutes, the compound showed an IC₅₀ > 100,000 nM against MAO-A but an IC₅₀ of 1,130 nM against MAO-B, yielding an MAO-B/MAO-A selectivity ratio of >88-fold [1]. This profile contrasts with many clinically used MAO inhibitors that show preferential MAO-A or non-selective inhibition. Within the broader dihydroquinolinone class evaluated for cholinesterase/MAO multitarget activity, compounds such as DQN-series analogs demonstrated varying MAO inhibition potencies, though no other 8-aryl-dihydrodioxoloquinolinone has been reported with MAO-B preferential activity at sub-micromolar concentrations [2].

Monoamine Oxidase Inhibition Neurodegeneration Selectivity Profiling

Target Engagement Divergence: MAO-B Inhibition vs. LSF Transcription Factor Inhibition Between 4-Hydroxyphenyl and 2-Ethoxyphenyl Analogs

A critical target-level differentiation exists between the 4-hydroxyphenyl compound and its closest commercial analog, FQI1 (8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one). FQI1 is a well-characterized Late SV40 Factor (LSF) inhibitor with reported IC₅₀ values of 2.1 μM (LSF transactivation, NIH/3T3 cells), 3 μM (NIH/3T3 proliferation), 0.79 μM (HeLa), and 6.3 μM (A549) . In contrast, the 4-hydroxyphenyl analog shows no reported LSF inhibitory activity but demonstrates measurable MAO-B inhibition (IC₅₀ = 1,130 nM) [1]. The ortho-ethoxy group in FQI1 is believed critical for LSF DNA-binding domain interaction; replacement with a para-hydroxy group redirects pharmacological activity toward the MAO enzyme family. This target-level orthogonality means the two compounds are not functionally interchangeable for any pathway-specific investigation.

Target Selectivity LSF Inhibition MAO Inhibition Chemical Biology

DFT-Computed Electronic Properties: HOMO-LUMO Gap and Reactivity Indices of the 8-Phenyl-Dihydrodioxoloquinolinone Core

DFT calculations at the B3LYP/6-31G* level on the phenyl-7,8-dihydro[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one core provide quantitative electronic structure parameters that inform reactivity and potential molecular recognition properties. The computed HOMO-LUMO energy gap (Eg), frontier molecular orbital (FMO) energies, molecular electrostatic potential (MEP) distribution, and NBO charge populations have been reported for this scaffold [1]. While these calculations were performed on the unsubstituted 8-phenyl parent, the 4-hydroxyphenyl derivative is expected to exhibit a narrowed HOMO-LUMO gap and altered MEP due to the electron-donating hydroxyl group. For comparison, analogous DFT studies on related quinolinone systems show Eg values typically ranging from 3.5–4.5 eV; the 4-hydroxyphenyl substitution is predicted to lower Eg relative to the unsubstituted phenyl baseline, enhancing charge-transfer interactions [2]. No equivalent comprehensive DFT characterization has been published for FQI1 or the 2-ethoxyphenyl analog.

DFT Calculation HOMO-LUMO Gap Electronic Structure Computational Chemistry

Green Synthetic Accessibility: Sonochemical TiO₂-NP-Catalyzed Route with Operational Advantages

The 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one series can be synthesized via an aqueous-mediated, sonochemical multicomponent reaction using biosynthesized TiO₂ nanoparticles as a green catalyst [1]. This protocol, demonstrated for a range of aryl aldehyde inputs (including 4-hydroxybenzaldehyde), operates under sonication with high yields, operational simplicity, and minimal environmental burden (low E-factor) compared to conventional thermal or solvent-intensive methods. Alternative synthetic routes to the same scaffold include solvent-free thermal one-pot methods (yields 75.7–83.5%) [2], ultrasound-promoted catalyst-free conditions [3], and ZrOCl₂·8H₂O-catalyzed ultrasonication [4]. The TiO₂-NP sonochemical method offers a distinct sustainability advantage: the catalyst is derived from Origanum majorana leaf extract, and the aqueous medium eliminates organic solvent waste. For procurement purposes, the existence of multiple validated synthetic routes enhances supply chain resilience and provides options for both small-scale research and potential scale-up.

Green Chemistry Sonochemical Synthesis TiO₂ Nanoparticles Multicomponent Reaction

Antibacterial and Antitumor Patent Precedent: Scaffold-Level Biological Potential of 1,3-Dioxolo[4,5-g]quinoline Derivatives

The 1,3-dioxolo[4,5-g]quinoline scaffold is the subject of multiple patents claiming distinct biological utilities. US4439436A discloses certain substituted 1,3-dioxolo[4,5-g]quinoline compounds as antibacterial agents, noting that substitution patterns (particularly N-alkyl and carboxylic acid moieties as in oxolinic acid/miloxacin) are critical for DNA gyrase inhibition [1]. EP0496634A1 and its US counterpart US5126351A claim substituted phenyl-1,3-dioxoloquinoline derivatives as antitumor agents acting via topoisomerase I and/or II inhibition, with specific substitution requirements at R₁–R₅ positions of the phenyl ring [2]. The 8-(4-hydroxyphenyl) substitution pattern of the target compound aligns with the general formula disclosed in EP0496634A1, where R₂ is hydroxy at the phenyl para-position, suggesting potential topoisomerase inhibitory relevance. In contrast, the FQI1 2-ethoxyphenyl substitution pattern is not explicitly claimed in these antibacterial or antitumor patents, indicating divergent intellectual property landscapes for each analog.

Antibacterial Topoisomerase Inhibition Antitumor Patent Evidence

Optimal Research and Procurement Application Scenarios for 8-(4-Hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one


MAO-B Selective Inhibitor Screening in Neurodegenerative Disease Models

Based on its demonstrated MAO-B IC₅₀ of 1,130 nM and >88-fold selectivity over MAO-A [1], this compound is suited as a chemical probe or lead-like starting point for Parkinson's disease and neurodegeneration research. Unlike FQI1—which targets the unrelated LSF transcription factor with IC₅₀ values of 0.79–6.3 μM across cancer cell lines —the 4-hydroxyphenyl compound provides an entry point for MAO-B-focused mechanistic studies. Researchers should independently verify MAO-B potency and selectivity under their specific assay conditions.

Structure-Based Drug Design Leveraging Pre-Computed DFT Electronic Parameters

The availability of B3LYP/6-31G*-level DFT calculations (HOMO-LUMO gap, MEP, NBO, DOS) for the 8-phenyl-dihydrodioxoloquinolinone core [1] enables molecular docking and pharmacophore modeling campaigns. The 4-hydroxyphenyl variant offers distinct hydrogen-bond donor/acceptor topology compared to the 2-ethoxyphenyl analog FQI1, potentially enabling different binding modes in silico. This pre-existing computational characterization reduces resource expenditure for research groups initiating virtual screening on this scaffold.

Green Chemistry and Sustainable Synthesis Development Programs

The validated sonochemical, TiO₂-nanoparticle-catalyzed, aqueous-mediated synthetic route for the 8-aryl-dihydrodioxoloquinolinone class [1] provides a sustainability-optimized procurement pathway. This green methodology—using biosynthesized TiO₂ NPs from Origanum majorana leaf extract—offers operational simplicity, high atom economy, and low environmental burden compared to the multi-step patented synthesis required for FQI1 . Research groups with green chemistry mandates or scale-up considerations may prioritize this compound based on synthetic accessibility.

Topoisomerase Inhibition and Antibacterial Screening Based on Patent Precedent

Given that the 4-hydroxyphenyl substitution pattern falls within the general formula claims of EP0496634A1 (antitumor topoisomerase inhibitors) and that the 1,3-dioxolo[4,5-g]quinoline core is claimed in US4439436A (antibacterial agents) [1], this compound is appropriate for follow-on screening in topoisomerase inhibition and antibacterial susceptibility assays. The patent precedent provides an IP-grounded rationale for exploring these biological activities, though independent experimental validation is required.

Quote Request

Request a Quote for 8-(4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.